molecular formula C11H11F6N B11730595 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine

Katalognummer: B11730595
Molekulargewicht: 271.20 g/mol
InChI-Schlüssel: BWWQVJIHVIRPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to the compound’s stability and reactivity, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and amines. These products retain the stability and reactivity imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .

Wissenschaftliche Forschungsanwendungen

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is unique due to its amine functional group, which imparts different reactivity and potential biological activity compared to similar compounds. The presence of trifluoromethyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses .

Eigenschaften

Molekularformel

C11H11F6N

Molekulargewicht

271.20 g/mol

IUPAC-Name

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C11H11F6N/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,18H2,1-2H3

InChI-Schlüssel

BWWQVJIHVIRPIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.